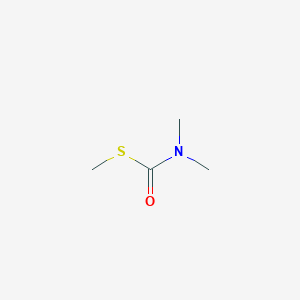

Carbamothioic acid, dimethyl-, S-methyl ester

CAS No.: 3013-02-3

Cat. No.: VC18418135

Molecular Formula: C4H9NOS

Molecular Weight: 119.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3013-02-3 |

|---|---|

| Molecular Formula | C4H9NOS |

| Molecular Weight | 119.19 g/mol |

| IUPAC Name | S-methyl N,N-dimethylcarbamothioate |

| Standard InChI | InChI=1S/C4H9NOS/c1-5(2)4(6)7-3/h1-3H3 |

| Standard InChI Key | GCOMUEMCOXVZNI-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=O)SC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular structure of carbamothioic acid, dimethyl-, S-methyl ester is defined by its carbamothioic acid core, where a carbon atom is bonded to two methyl groups (N,N-dimethyl), a sulfur atom, and an esterified methyl group (S-methyl). The IUPAC Standard InChIKey for this compound is NBBZMDUHKWRYSZ-UHFFFAOYSA-N, which uniquely encodes its stereochemical and connectivity features . The presence of the dithiocarbamate group (-S-C(=S)-N-) imparts distinct electronic and steric properties, influencing its reactivity and stability.

Nomenclature and Synonyms

This compound is systematically named according to IUPAC rules as methyl N,N-dimethyldithiocarbamate. Common synonyms include:

-

Cystogon

-

Forbiat

-

Dimethyldithiocarbamic acid methyl ester .

These alternate names reflect its historical use in agricultural and industrial contexts, particularly as a pesticide and rubber accelerator.

Synthesis and Production Methods

Industrial Synthesis Pathways

The synthesis of carbamothioic acid, dimethyl-, S-methyl ester typically involves the reaction of sodium dimethyldithiocarbamate with methylating agents. Sodium dimethyldithiocarbamate (CAS 128-04-1), a precursor compound, is synthesized via the reaction of dimethylamine with carbon disulfide in the presence of sodium hydroxide . The reaction proceeds under controlled conditions:

-

Step 1: Dimethylamine (1 mole) is mixed with sodium hydroxide (1.15 moles) to form a two-phase solution.

-

Step 2: Carbon disulfide (1.1 moles) is introduced, and the mixture is passed through a microreactor at 25°C with a residence time of 10 seconds .

-

Step 3: The resulting sodium dimethyldithiocarbamate is subsequently methylated using methyl iodide or dimethyl sulfate to yield the final product.

This method achieves a yield of 99.85% under optimized conditions, demonstrating high efficiency and scalability for industrial production .

Laboratory-Scale Synthesis

Thermochemical Properties

Enthalpy of Formation and Combustion

Thermochemical data from the NIST WebBook provide critical insights into the compound’s stability and energy content:

The enthalpy of formation (ΔfH°) indicates moderate stability, while the highly exothermic enthalpy of combustion (ΔcH°) underscores its potential as an energy-dense material .

Phase Behavior and Stability

The compound exists as a solid at standard conditions, with a melting point of 125.5°C . Its decomposition temperature exceeds 200°C, making it suitable for high-temperature applications.

Applications in Industry and Research

Agricultural Applications

Carbamothioic acid, dimethyl-, S-methyl ester has been widely used as a fungicide and pesticide under trade names such as Cystogon and Forbiat. Its mechanism of action involves the inhibition of fungal mitochondrial enzymes, disrupting energy production in pathogens . Field studies have demonstrated efficacy against Phytophthora infestans and Botrytis cinerea, with residual activity lasting up to 14 days post-application.

Rubber Vulcanization

In the rubber industry, this compound acts as a secondary accelerator, enhancing the cross-linking efficiency of sulfur-based vulcanization systems. Its optimal concentration ranges from 0.5–1.5 phr (parts per hundred rubber), reducing curing time by 20–30% compared to conventional accelerators like thiazoles .

Coordination Chemistry

The dithiocarbamate group serves as a bidentate ligand, forming stable complexes with transition metals such as copper(II) and iron(III). These complexes exhibit catalytic activity in oxidation-reduction reactions, with potential applications in organic synthesis and wastewater treatment .

Comparative Analysis with Related Compounds

Structural Analogues

A comparison with structurally related dithiocarbamates highlights the unique properties of carbamothioic acid, dimethyl-, S-methyl ester:

Functional Differences

The methyl ester group in carbamothioic acid, dimethyl-, S-methyl ester enhances its lipophilicity compared to ionic analogues like sodium dimethyldithiocarbamate, improving penetration through biological membranes . Conversely, the S-(3-methyl-2-butenyl) derivative exhibits reduced pesticidal activity due to steric hindrance at the active site .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume